7-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-5-3-4-6-16(14)11-23-13-22-19-18(12-26-20(19)21(23)24)15-7-9-17(25-2)10-8-15/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVKMIQYOFUUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The unique structure of this compound, characterized by a thieno[3,2-d]pyrimidine core with specific substituents, suggests various potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C21H18N2O2S, with a molecular weight of 362.45 g/mol. Its structure features:
- A methoxyphenyl group at the 7-position.
- A 2-methylbenzyl group at the 3-position.
These substituents contribute to its electronic properties and biological activities, making it an interesting candidate for further research.
Antimicrobial Activity
Research on thienopyrimidine derivatives indicates potential as antimicrobial agents . For instance:
- A study in Arzneimittelforschung demonstrated moderate antibacterial activity against several bacterial strains for certain thienopyrimidine derivatives.
- The interaction of these compounds with bacterial enzymes may inhibit bacterial growth.
Anticancer Properties
Certain thienopyrimidine derivatives have been evaluated for their anticancer properties :
- Research published in the European Journal of Medicinal Chemistry highlighted that some thienopyrimidine derivatives exhibited promising in vitro activity against various cancer cell lines.
- These compounds may function by inhibiting critical enzymes involved in cancer cell proliferation.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may involve:
- Inhibition of specific enzymes : Similar compounds have shown the ability to inhibit kinases and other enzymes involved in inflammatory pathways and cancer progression.
- Modulation of cell signaling pathways : This may lead to therapeutic effects related to inflammation and cancer treatment.
Comparative Analysis with Related Compounds
The following table summarizes structural features and potential activities of compounds related to this compound:
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| 7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one | Lacks methoxy and methyl groups | Antimicrobial |
| 7-(4-Chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | Contains a chlorophenyl group | Anticancer |
| 7-(2-Methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one | Different substitution pattern | Cytotoxicity |
Case Studies and Research Findings
While direct case studies on this compound are scarce, findings from related thienopyrimidine research provide insight into its potential:
- Anticancer Study : In vitro studies on thienopyrimidine derivatives demonstrated significant inhibition of tumor cell lines, suggesting that modifications in substituents can enhance anticancer activity.
- Enzyme Inhibition : Research indicates that certain derivatives can inhibit enzymes linked to inflammatory responses, providing a basis for exploring this compound's potential in treating inflammatory diseases.
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